molecular formula C15H18O6 B129230 Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 141042-56-0

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No. B129230
M. Wt: 294.3 g/mol
InChI Key: BAMBLLDJYZVARV-UHFFFAOYSA-N
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Description

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the formula C15H18O6 . It has a molecular weight of 294.30 g/mol and an exact mass of 294.11033829 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It has a total of 21 heavy atoms , 6 hydrogen bond acceptors , and 7 rotatable bonds . The compound is canonicalized .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 71.1 . It has a complexity of 337 and an XLogP3 of 2 . These properties can influence its behavior in chemical reactions and its interactions with other substances.

Scientific Research Applications

  • Synthesis and Oxidation Reactions : Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a compound related to Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate, has been synthesized and studied for its reaction with oxygen in aqueous base, leading to oxidation products. This highlights its potential in chemical synthesis and oxidation studies (Campaigne & Shutske, 1974).

  • Antibacterial Activity : A derivative of Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate has been synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents (Boukhssas et al., 2017).

  • Arylation with Grignard Reagent : The compound has been used in reactions with Grignard reagents, a method significant in organic synthesis, indicating its versatility in chemical reactions (Chen, Chiu, & Kuo, 2003).

  • Polymer Synthesis and Characterization : Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate derivatives have been used in the synthesis of polymers, with applications in materials science due to their unique properties and thermal degradation behaviors (Coskun et al., 1998).

  • Synthesis of Chiral Diamines : This compound has been used in the synthesis of new chiral diamines in the dioxolane series, which could be useful in asymmetric synthesis and catalysis (Shainyan et al., 2002).

properties

IUPAC Name

diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-3-18-13(16)11-12(14(17)19-4-2)21-15(20-11)10-8-6-5-7-9-10/h5-9,11-12,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMBLLDJYZVARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930981
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate

CAS RN

141042-56-0
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141042560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Varlıoğlu - 2017 - open.metu.edu.tr
Thienothiophene based moities are widely investigated for organic solar cell applications. In this study, after synthesizing 2-ethylhexyl 4,6-dibromothieno [3,4-b]thiophene-2-carboxylate …
Number of citations: 2 open.metu.edu.tr

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